molecular formula C10H6Cl3NO B6273700 2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole CAS No. 1094382-38-3

2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole

Cat. No.: B6273700
CAS No.: 1094382-38-3
M. Wt: 262.5
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Description

2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a chloromethyl group and a dichlorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole typically involves the reaction of 2,5-dichlorobenzoyl chloride with an appropriate oxazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxazole ring. The chloromethyl group can be introduced through a subsequent chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different oxazole-based structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted oxazoles, while oxidation and reduction reactions can lead to different functionalized oxazole derivatives.

Scientific Research Applications

2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-5-phenyl-1,3-oxazole
  • 2-(bromomethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole
  • 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole

Uniqueness

2-(chloromethyl)-5-(2,5-dichlorophenyl)-1,3-oxazole is unique due to the presence of both a chloromethyl group and a dichlorophenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

1094382-38-3

Molecular Formula

C10H6Cl3NO

Molecular Weight

262.5

Purity

95

Origin of Product

United States

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